Bone Marrow Toxicity Profile: Gamma-Hydroxyphenylbutazone Exhibits Broader Concentration-Dependent Inhibition than Phenylbutazone or Oxyphenbutazone
In a direct head-to-head comparison using human bone marrow granulocyte/monocyte precursor cells in vitro, gamma-hydroxyphenylbutazone demonstrates inhibitory activity over a significantly wider concentration range than either phenylbutazone or oxyphenbutazone, although all three compounds exhibit approximately equivalent inhibitory potency at concentrations corresponding to therapeutic peak plasma levels [1]. This broader concentration-dependent inhibition profile represents a quantitative toxicological differentiation that is not predictable from the behavior of either comparator.
| Evidence Dimension | Concentration range of inhibitory activity on human bone marrow granulocyte/monocyte colony formation |
|---|---|
| Target Compound Data | Inhibitory over a wider concentration range than either comparator; equivalent potency to phenylbutazone at therapeutic peak plasma concentrations |
| Comparator Or Baseline | Phenylbutazone: narrower inhibitory concentration range; Oxyphenbutazone: more toxic than phenylbutazone in this system, narrower concentration range than target compound |
| Quantified Difference | Gamma-hydroxyphenylbutazone inhibitory concentration range > phenylbutazone range > oxyphenbutazone range; potency equivalence at therapeutic concentrations |
| Conditions | Human bone marrow granulocyte/monocyte precursor cell colony formation assay in vitro |
Why This Matters
For toxicology studies investigating phenylbutazone-class hematotoxicity, gamma-hydroxyphenylbutazone must be evaluated separately because its broader concentration-response relationship cannot be extrapolated from phenylbutazone or oxyphenbutazone data.
- [1] Smith MA, et al. The sensitivity of human bone marrow granulocyte/monocyte precursor cells to phenylbutazone, oxyphenbutazone and gamma-hydroxyphenylbutazone in vitro, with observations on the bone marrow colony formation in phenylbutazone-induced granulocytopoenia. Biochemical Pharmacology. 1977;26(11):1083-1087. doi:10.1016/0006-2952(77)90397-5. View Source
